molecular formula C12H17ClN2O3 B11779450 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride

2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride

Cat. No.: B11779450
M. Wt: 272.73 g/mol
InChI Key: YAMNIGBAYOKFHC-UHFFFAOYSA-N
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Description

2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.

    Formation of Intermediate: The intermediate N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylamine is synthesized by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with formaldehyde and hydrogen cyanide.

    Final Product Formation: The intermediate is then reacted with N-methylacetamide in the presence of hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, or reduce any nitro groups formed during oxidation back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-methylacetamide hydrochloride is unique due to its specific structural features, such as the presence of both an amide and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c1-14(12(15)7-13)8-9-2-3-10-11(6-9)17-5-4-16-10;/h2-3,6H,4-5,7-8,13H2,1H3;1H

InChI Key

YAMNIGBAYOKFHC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C(=O)CN.Cl

Origin of Product

United States

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